(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane

asymmetric hydrogenation α-enamides amino acid precursors

CAS 470480-32-1 is the (S,S′,R,R′) enantiomer of TangPhos—a P-chirogenic, C₂-symmetric bis(trialkylphospholane) ligand bearing tert-butyl substituents on both phosphorus atoms (molecular formula C₁₆H₃₂P₂, MW 286.37). It belongs to the bisphospholane ligand family that includes DuPhos, DuanPhos, and Binapine, and is recognized as one of the conformationally rigid, electron-rich P-chiral diphosphines developed by the Zhang laboratory for transition-metal-catalyzed asymmetric transformations.

Molecular Formula C16H32P2
Molecular Weight 286.37 g/mol
CAS No. 470480-32-1
Cat. No. B1591364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane
CAS470480-32-1
Molecular FormulaC16H32P2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)P1CCCC1C2CCCP2C(C)(C)C
InChIInChI=1S/C16H32P2/c1-15(2,3)17-11-7-9-13(17)14-10-8-12-18(14)16(4,5)6/h13-14H,7-12H2,1-6H3/t13-,14-,17?,18?/m1/s1
InChIKeySJNUZTRUIDRSJK-JDPPGYRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-tert-Butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane (TangPhos): Procurement-Ready Identity and Class Context


CAS 470480-32-1 is the (S,S′,R,R′) enantiomer of TangPhos—a P-chirogenic, C₂-symmetric bis(trialkylphospholane) ligand bearing tert-butyl substituents on both phosphorus atoms (molecular formula C₁₆H₃₂P₂, MW 286.37) . It belongs to the bisphospholane ligand family that includes DuPhos, DuanPhos, and Binapine, and is recognized as one of the conformationally rigid, electron-rich P-chiral diphosphines developed by the Zhang laboratory for transition-metal-catalyzed asymmetric transformations . Its commercial availability through major suppliers (e.g., Sigma-Aldrich catalog No. 650889) and a well-characterized melting point (60–65 °C) make it a readily procurable, research- and process-ready ligand candidate .

Why (2R)-1-tert-Butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane Cannot Be Replaced by Generic Bisphospholane Ligands


Bisphospholane ligands sharing the phospholane heterocycle are not interchangeable because the phosphorus substituent (tert-butyl vs. methyl vs. ethyl vs. phenyl) governs both the electron-donating capacity and the steric environment of the resulting metal complex, directly tuning enantioselectivity, turnover frequency, and substrate tolerance . Even within the same laboratory's portfolio, TangPhos (tert-butyl), DuanPhos (fused-arene backbone), Me-DuPhos (methyl), and Binapine (bisphosphacycle) each exhibit distinct substrate-scope fingerprints and selectivity–reactivity trade-offs; for instance, TangPhos tolerates E/Z isomeric mixtures of β-(acylamino)acrylates with minimal erosion of enantioselectivity, a capability not universally shared by Et-DuPhos or Me-DuPhos . Substituting an analog without verifying matched performance data risks degraded ee, lower turnover numbers, or complete loss of reactivity in a validated process .

Quantitative Differentiation of (2R)-1-tert-Butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane Versus Closest Analogs: An Evidence Guide for Selection and Procurement


Rh-TangPhos vs. Rh-DuPhos in α-Enamide Hydrogenation: Comparable or Superior Enantioselectivity at 10,000 TON

In the Rh-catalyzed asymmetric hydrogenation of methyl α-(acetylamino)-2-phenylacrylate—a benchmark substrate for α-amino acid precursor synthesis—the Rh-TangPhos catalyst system delivered the (R)-product in 100% yield and 99.8% ee at a catalyst loading of only 0.01 mol% (10,000 TON). The enantioselectivities of the Rh-TangPhos system for enamides were explicitly described as comparable or higher than those observed with the established Rh-DuPhos system . This result positions TangPhos as a direct performance competitor to the DuPhos family while providing a structurally distinct steric and electronic profile from the P-tert-butyl group .

asymmetric hydrogenation α-enamides amino acid precursors DuPhos comparison

TangPhos vs. Binapine in Asymmetric Hydroformylation: Head-to-Head Screening Across 47 Ligands Identifies TangPhos as a Top Performer

In a systematic evaluation of 47 phosphorus-based ligands for Rh-catalyzed asymmetric hydroformylation (AHF) at elevated temperature, only two ligands—(R)-Binapine and (S,S,R,R)-TangPhos—delivered outstanding enantioselectivities. TangPhos gave 90% ee (styrene), 93% ee (allyl cyanide), and 83% ee (vinyl acetate), compared with Binapine's 94% ee, 94% ee, and 87% ee for the same three substrates . The enantioselectivity achieved with TangPhos for the allyl cyanide product (93% ee) was noted as the highest ever reported for that substrate at the time of publication. Importantly, excess TangPhos ligand was shown to decrease ee due to formation of an off-cycle bis-ligand Rh complex, a practical handling caveat not observed with all bisphosphacycle ligands .

asymmetric hydroformylation bisphosphacycle ligands styrene hydroformylation Binapine comparison

TangPhos vs. C3-TunePhos: Substrate-Class-Dependent Divergence in N-Phthaloyl Enamide Hydrogenation

In the first reported hydrogenation of N-phthaloyl enamides, electron-rich TangPhos (and DuanPhos) proved effective for Rh-catalyzed hydrogenation of α-aryl enamides, delivering up to 99% ee. In marked contrast, for α-alkyl enamide substrates, the Ru-C3-TunePhos complex was more effective, reaching only 69% ee. This study explicitly demonstrates that TangPhos and C3-TunePhos have non-overlapping optimal substrate domains within the same reaction type . A procurement strategy based solely on TunePhos would miss the high performance of TangPhos for aryl-substituted enamide substrates.

N-phthaloyl enamides α-aryl enamides α-alkyl enamides C3-TunePhos comparison

Rh-TangPhos vs. Literature Benchmarks for β-Amino Acid Derivatives: 99.6% ee from E/Z Isomeric Mixtures

The Rh-TangPhos system hydrogenates E/Z isomeric mixtures of both β-alkyl and β-aryl β-(acylamino)acrylates with enantioselectivities reaching 99.6% ee and high turnover numbers . This tolerance of mixed-geometry substrate feeds is a practically significant advantage, as many phosphine ligands show marked ee erosion when presented with E/Z mixtures . The 99.6% ee ceiling for β-amino acid precursors places TangPhos among the most selective ligands reported for this substrate class, competitive with the best results achieved by Et-DuPhos and BPE systems .

β-amino acid derivatives E/Z isomeric mixtures β-(acylamino)acrylates enantioselective hydrogenation

TangPhos in Ni-Catalyzed Arylcyanation: Ligand Screening Identifies TangPhos as Optimal for Enantioselectivity

In a study of Ni(0)-catalyzed intramolecular arylcyanation of unactivated olefins, a screen of chiral ligands identified TangPhos as providing the best enantioselectivity—up to 95% ee—compared with other chiral bisphosphine and monophosphine ligands tested. Initial experiments with monophosphine ligands gave low ee, and optimization using NiCl₂·DME with Zn as reductant and excess TangPhos suppressed competing olefin isomerization, ultimately delivering indane products with 92–97% ee across a range of substrates . This demonstrates TangPhos's unique effectiveness in a mechanistically distinct reaction type (C–CN oxidative addition) beyond classical hydrogenation.

intramolecular arylcyanation Ni(0) catalysis C-CN bond activation indane synthesis

Broad Substrate Scope: TangPhos Covers Five Distinct Functionalized Olefin Classes with ≥99% ee

TangPhos has been validated across at least five mechanistically distinct substrate classes in Rh-catalyzed asymmetric hydrogenation: α-dehydroamino acids, α-arylenamides, β-(acylamino)acrylates, itaconic acids, and enol acetates, with enantioselectivities reaching up to 99% ee in each class . This breadth of validated performance across diverse functionalized olefins is a distinguishing feature; many bisphosphine ligands, including certain DuPhos variants, show excellent results for one or two substrate types but do not match TangPhos's aggregate coverage . For laboratories standardizing on a single bisphospholane ligand for multiple hydrogenation workflows, this substrate-scope breadth reduces the need to inventory multiple specialized ligands.

substrate scope α-dehydroamino acids itaconic acids enol acetates functionalized olefins

Optimal Research and Industrial Application Scenarios for (2R)-1-tert-Butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane (TangPhos)


Enantioselective Synthesis of α-Amino Acid Derivatives via Rh-Catalyzed Hydrogenation of α-Enamides

Rh-TangPhos delivers up to 99.8% ee and 10,000 TON for α-(acylamino)acrylic acid derivatives, meeting or exceeding the performance of Rh-DuPhos systems . This scenario applies to pharmaceutical intermediate synthesis where the target is an enantiopure α-amino acid building block and where the procurement decision between TangPhos and DuPhos hinges on verified, publication-supported performance parity.

Chiral β-Amino Acid Derivative Production from E/Z Isomeric Substrate Mixtures

The Rh-TangPhos system uniquely tolerates E/Z isomeric mixtures of β-(acylamino)acrylates, achieving up to 99.6% ee without requiring geometrically homogeneous starting materials . This is directly applicable to process-scale β-amino acid synthesis where substrate geometry control is operationally costly or technically infeasible.

Asymmetric Hydroformylation of Styrene, Allyl Cyanide, and Vinyl Acetate

TangPhos is one of only two ligands (alongside Binapine) identified from a 47-ligand screen to deliver outstanding enantioselectivity in Rh-catalyzed asymmetric hydroformylation, with 90–93% ee for styrene and allyl cyanide . This scenario is relevant for laboratories pursuing HF-based routes to chiral aldehydes when Binapine availability or cost is a constraint.

Ni-Catalyzed Asymmetric Arylcyanation for Indane Synthesis with Quaternary Stereocenters

TangPhos is the optimal ligand for Ni(0)-catalyzed intramolecular arylcyanation of unactivated olefins, providing 92–97% ee in the construction of 1,1-disubstituted indanes via C–CN bond activation . This reaction class represents a value-added application beyond hydrogenation that leverages TangPhos's unique electronic properties.

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